2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenylalanine, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid typically involves the chlorination of 2-Amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid:
3-Amino-3-(4-hydroxyphenyl)propanoic acid:
3-(4-Chlorophenyl)propanoic acid: Lacks the amino and hydroxyl groups.
Uniqueness
2-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-5(8(12)4-6)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14) |
InChI Key |
UBPUGKJLRRLEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CC(C(=O)O)N |
Origin of Product |
United States |
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